Ascorbigen

説明

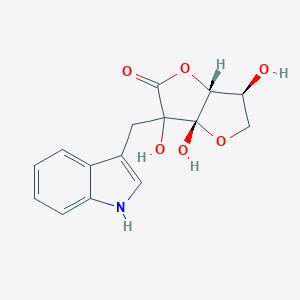

Structure

3D Structure

特性

IUPAC Name |

(3S,3aR,6aS)-3,6,6a-trihydroxy-6-(1H-indol-3-ylmethyl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6/c17-11-7-21-15(20)12(11)22-13(18)14(15,19)5-8-6-16-10-4-2-1-3-9(8)10/h1-4,6,11-12,16-17,19-20H,5,7H2/t11-,12+,14?,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSJCIOTCFHSIT-KNUOEEMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)(C(C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]2[C@](O1)(C(C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00230587 | |

| Record name | Ascorbigen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8075-98-7 | |

| Record name | Ascorbigen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=8075-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ascorbigen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008075987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ascorbigen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Formation of Ascorbigen from Glucobrassicin in Brassica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical pathway leading to the formation of ascorbigen from its precursor, glucobrassicin (B1234704), in vegetables of the Brassica genus. This compound and its related indole (B1671886) compounds, derived from the enzymatic breakdown of glucosinolates, are of significant interest to the scientific community, particularly for their potential anticarcinogenic and immunomodulating properties.[1][2] This document details the reaction mechanism, presents quantitative data from various Brassica species, and provides comprehensive experimental protocols for analysis.

The Core Biochemical Pathway

The formation of this compound is a two-step process initiated by physical damage to the plant tissue, such as cutting or chewing.[1][3] This disruption brings the glucosinolate, glucobrassicin, into contact with the enzyme myrosinase (thioglucoside glucohydrolase), which are otherwise segregated in intact plant cells.[4]

Step 1: Enzymatic Hydrolysis of Glucobrassicin Myrosinase catalyzes the hydrolysis of the thioglucosidic bond in glucobrassicin.[5][6] This reaction cleaves the glucose moiety, yielding an unstable aglycone intermediate, thiohydroximate-O-sulfonate.[5][7] This intermediate spontaneously rearranges, releasing a sulfate (B86663) ion and forming indole-3-carbinol (B1674136) (I3C), although the direct product, indol-3-ylmethylisothiocyanate, is highly unstable and rapidly converts to I3C in aqueous environments.[8][9]

Step 2: Non-Enzymatic Condensation The newly formed indole-3-carbinol (I3C) is chemically reactive, especially in acidic conditions.[9][10] It undergoes a spontaneous, non-enzymatic condensation reaction with L-ascorbic acid (Vitamin C), which is also naturally present in the plant tissue, to form this compound.[3][11] The formation of this compound is dependent on factors such as pH and temperature.[1][3]

Quantitative Data Presentation

The concentration of glucobrassicin and L-ascorbic acid are critical factors determining the final yield of this compound.[11] The levels of these compounds vary significantly among different Brassica species and even between cultivars and growing seasons.[12][13]

| Vegetable | Glucobrassicin (GB) Content | L-Ascorbic Acid (AA) Content | This compound (ABG) Yield (Post-homogenization) | Conversion Rate (GB to ABG) | Reference |

| White Cabbage | 25-142 mg/kg | 110-840 mg/kg | 7-18 mg/kg | 20-46% | [11] |

| Cauliflower | 25-142 mg/kg | 110-840 mg/kg | 7-18 mg/kg | 20-46% | [11] |

| Chinese Cabbage | 25-142 mg/kg | 110-840 mg/kg | 7-18 mg/kg | 20-46% | [11] |

| Broccoli | 25-142 mg/kg | 110-840 mg/kg | 7-18 mg/kg | 20-46% | [11] |

| White Cabbage (Winter) | 2.54 µmol/g dw | Not specified | 109.0 µmol/100g dw (in sauerkraut) | Not specified | [13] |

| White Cabbage (Summer) | 1.83 µmol/g dw | Higher than winter | Lower than winter | Not specified | [13] |

| Raphanus sativus (seeds) | 28.96 µmol/g dw | Not specified | Not specified | Not specified | [14] |

| Brassica rapa (leaves) | Variable | Not specified | Not specified | Not specified | [12] |

Note: dw = dry weight. The conversion of glucobrassicin to this compound is often incomplete, with a significant portion being converted to other products like indole-3-acetonitrile (B3204565) or I3C condensation products such as 3,3'-diindolylmethane (B526164) (DIM).[7][9][10]

Experimental Protocols

Accurate quantification of glucobrassicin, its breakdown products, and the activity of myrosinase are essential for research in this field.

Protocol: Extraction and Quantification of Indole Compounds

This protocol outlines a general workflow for the extraction and analysis of glucobrassicin, indole-3-carbinol, and this compound from Brassica tissue using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[15][16]

Methodology:

-

Sample Preparation : Freeze-dry fresh Brassica vegetable samples to prevent enzymatic degradation and grind to a fine powder.

-

Extraction :

-

For intact glucosinolates, perform a solid-phase extraction using a suitable solvent, often a methanol/water mixture.[14]

-

For I3C and this compound, extraction can be performed with ethyl acetate.[3]

-

To halt enzymatic activity immediately, samples can be homogenized in boiling solvent for a short period.

-

-

Analysis by HPLC-PDA/UV or UHPLC-MS/MS :

-

Instrumentation : A liquid chromatography system equipped with a C18 reversed-phase column is commonly used.[16]

-

Mobile Phase : A gradient of water with a small percentage of formic acid (for better peak shape and ionization in MS) and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection :

-

HPLC-PDA/UV : Monitor at wavelengths appropriate for glucosinolates (~227-229 nm) and indoles. Quantification is typically performed on desulfated glucosinolates for better chromatographic performance.[15]

-

UHPLC-MS/MS : Offers higher sensitivity and specificity for quantifying intact glucosinolates and their breakdown products simultaneously.[16] Multiple Reaction Monitoring (MRM) mode is used for targeted quantification.

-

-

Quantification : Create an 8-point calibration curve for each target analyte using certified reference standards.[16] An internal standard should be used to correct for matrix effects and variations in extraction efficiency.

-

Protocol: Myrosinase Activity Assay

This protocol measures the activity of myrosinase by monitoring the depletion of a glucosinolate substrate, such as sinigrin (B192396), over time.[17][18]

Principle: The rate of hydrolysis of a known concentration of a glucosinolate substrate (sinigrin is often used as it is commercially available) is measured. The activity can be determined by monitoring the decrease in substrate concentration via HPLC or spectrophotometry.[19][20] Ascorbic acid is included as it is a known activator of myrosinase.[21]

Methodology:

-

Enzyme Extraction :

-

Homogenize fresh (not frozen or blanched) Brassica tissue in a cold extraction buffer (e.g., 50 mM sodium phosphate, pH 6.5).[17]

-

Centrifuge the homogenate at 4°C and collect the supernatant, which contains the crude enzyme extract.

-

-

Activity Assay :

-

Prepare a standard reaction mixture in a cuvette or microcentrifuge tube. A typical 500 μL mixture contains:

-

100 μL cell-free supernatant (enzyme extract)

-

0.6 mM Sinigrin (substrate)

-

1.0 mM Ascorbic Acid (activator)

-

50 mM Sodium Phosphate Buffer (pH 6.5)[17]

-

-

Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C).[17][20]

-

-

Measurement :

-

Spectrophotometric Method : Continuously monitor the decrease in absorbance at ~227-230 nm, which corresponds to the thioglucoside bond of the sinigrin.[18][20]

-

HPLC Method : Take aliquots at different time points (e.g., 0, 2, 5, 10 minutes), immediately stopping the reaction by boiling the aliquot for 5 minutes.[17] Analyze the remaining sinigrin concentration by HPLC.

-

-

Calculation :

-

Calculate the rate of substrate depletion from the linear portion of the reaction curve.

-

One unit of myrosinase activity is typically defined as the amount of enzyme that hydrolyzes 1 μmol of substrate per minute under the specified conditions.[17]

-

References

- 1. This compound: chemistry, occurrence, and biologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and other indole-derived compounds from Brassica vegetables and their analogs as anticarcinogenic and immunomodulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Myrosinase-dependent and –independent formation and control of isothiocyanate products of glucosinolate hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Myrosinase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Glucobrassicin - Wikipedia [en.wikipedia.org]

- 9. Indoles Derived From Glucobrassicin: Cancer Chemoprevention by Indole-3-Carbinol and 3,3'-Diindolylmethane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Indoles Derived From Glucobrassicin: Cancer Chemoprevention by Indole-3-Carbinol and 3,3'-Diindolylmethane [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Influence of fermentation conditions on glucosinolates, this compound, and ascorbic acid content in white cabbage (Brassica oleracea var. capitata cv. Taler) cultivated in different seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Correlation of Glucosinolates and Volatile Constituents of Six Brassicaceae Seeds with Their Antioxidant Activities Based on Partial Least Squares Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. 3.7. Myrosinase Activity Assay [bio-protocol.org]

- 18. Making sure you're not a bot! [mostwiedzy.pl]

- 19. gcirc.org [gcirc.org]

- 20. researchgate.net [researchgate.net]

- 21. The activity of myrosinase from broccoli (Brassica oleracea L. cv. Italica): influence of intrinsic and extrinsic factors - PubMed [pubmed.ncbi.nlm.nih.gov]

natural sources of Ascorbigen in cruciferous vegetables

An In-depth Technical Guide to the Natural Sources of Ascorbigen in Cruciferous Vegetables

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (ABG) is a significant bioactive compound derived from the enzymatic hydrolysis of glucobrassicin (B1234704), an indole (B1671886) glucosinolate prevalent in cruciferous vegetables of the Brassica genus. Formed through the reaction of indole-3-carbinol (B1674136) and L-ascorbic acid upon plant tissue disruption, this compound is noted for its relative stability in processed vegetables and its biological activities, including the modulation of key metabolic pathways. In acidic environments, such as the stomach, this compound is converted into potent ligands for the Aryl Hydrocarbon Receptor (AhR), initiating signaling cascades involved in xenobiotic metabolism and immune response. This technical guide provides a comprehensive overview of the natural occurrence of this compound in cruciferous vegetables, detailed analytical protocols for its quantification, and a review of its primary signaling pathway.

Natural Occurrence and Quantitative Data

This compound is not present in intact plant tissue but is formed rapidly when plant cells are damaged, allowing the enzyme myrosinase to hydrolyze glucobrassicin. The subsequent concentration of this compound is dependent on the levels of its precursors, glucobrassicin (GB) and L-ascorbic acid (Vitamin C), as well as the pH and temperature of the medium.[1] The concentration of this compound has been quantified in several common cruciferous vegetables, with notable variations among different species.

Data Presentation

The following table summarizes the quantitative data for this compound content in various Brassica vegetables as reported in the scientific literature.

| Vegetable | Scientific Name | This compound Content (mg/kg Fresh Weight) | Reference(s) |

| Broccoli | Brassica oleracea var. italica | 26.81 | [2][3] |

| White Cabbage | Brassica oleracea var. capitata | 7 - 18 | [4] |

| 24 - 55 | [2] | ||

| Cauliflower | Brassica oleracea var. botrytis | 7 - 18 | [4] |

| Chinese Cabbage | Brassica rapa subsp. pekinensis | 7 - 18 | [4] |

| Kohlrabi | Brassica oleracea var. gongylodes | 4.52 | [3] |

| Fermented Cabbage (Sauerkraut) | Brassica oleracea var. capitata | 109.0 (µmol/100g dry weight)¹ | [5][6] |

¹Value reported in micromoles per 100g dry weight. Conversion to mg/kg fresh weight is dependent on the moisture content of the sauerkraut.

Formation and Transformation of this compound

This compound is synthesized from glucobrassicin, a major indole glucosinolate in Brassica vegetables. This process is initiated by cellular damage, which releases the myrosinase enzyme. Myrosinase hydrolyzes glucobrassicin into an unstable aglycone, which rapidly rearranges to form indole-3-carbinol (I3C). In the presence of L-ascorbic acid (Vitamin C), I3C undergoes a spontaneous C-alkylation reaction to form this compound.[1]

In the acidic environment of the stomach, this compound is unstable and transforms into several products, most notably 5,11-dihydroindolo[3,2-b]carbazole (B1295107) (ICZ), a potent and stable ligand for the Aryl Hydrocarbon Receptor (AhR).[7][8][9]

Experimental Protocols

Accurate quantification of this compound requires robust analytical methodologies to handle its instability and separate it from a complex plant matrix. Overpressured-Layer Chromatography (OPLC) and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are two effective techniques.

Protocol 1: Overpressured-Layer Chromatography (OPLC)

This method provides a simple and efficient separation and determination of this compound.[3]

1. Sample Preparation and Extraction:

-

Homogenize 50 g of fresh vegetable tissue in 200 mL of a methanol-water mixture (7:3, v/v).

-

Centrifuge the homogenate at 15,000 x g for 10 minutes.

-

Isolate the supernatant and concentrate it under reduced pressure (85 mbar, 34°C) to remove the methanol (B129727).

-

Extract the residual aqueous solution (approx. 50 mL) three times with equal volumes of ethyl acetate (B1210297).

-

Combine the ethyl acetate extracts, dry over anhydrous Na₂SO₄, and filter.

-

Evaporate the solvent in vacuo (100 mbar, 34°C).

-

Dissolve the final residue in 5 mL of methanol for analysis.

2. OPLC Conditions:

-

Stationary Phase: Silica gel 60 F₂₅₄ HPTLC plates.

-

Mobile Phase: Chloroform-methanol (9:1, v/v).

-

System: Personal OPLC BS 50 system.

-

Detection: Densitometry at λ = 280 nm.

-

Quantification: Use an external standard calibration curve prepared from a purified this compound standard.

Protocol 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from methodologies for analyzing indoles and other metabolites in Brassica vegetables and provides high sensitivity and specificity.[10][11]

1. Sample Preparation and Extraction:

-

Flash-freeze fresh vegetable tissue in liquid nitrogen and grind to a fine powder.

-

Weigh 100 mg of powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1 mL of pre-heated (80°C) 70% methanol (v/v) to inactivate myrosinase.

-

Vortex for 1 minute, then incubate in an 80°C water bath for 10 minutes.

-

Sonicate the sample for 15 minutes.

-

Centrifuge at 13,000 x g for 15 minutes at 4°C.

-

Collect the supernatant. Re-extract the pellet twice more with 1 mL of 70% methanol.

-

Combine the supernatants, dry under vacuum, and reconstitute the residue in 200 µL of 50% methanol.

-

Filter through a 0.22 µm syringe filter prior to injection.

2. LC-MS/MS Conditions:

-

Chromatography System: UHPLC system.

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

-

Mass Spectrometer: Triple quadrupole (QqQ) or Quadrupole-Time of Flight (Q-TOF).

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for QqQ or full scan with fragmentation for Q-TOF. For this compound (C₁₅H₁₅NO₇, [M+H]⁺ = 322.09), monitor specific precursor-product ion transitions (e.g., m/z 322.1 -> 130.1 for the indole-3-methylene ion).

-

Quantification: Use a stable isotope-labeled internal standard or an external calibration curve with a certified reference material.

Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Activation

This compound itself is not a primary ligand for the Aryl Hydrocarbon Receptor (AhR). However, its acid-transformation product, ICZ, is a very potent AhR agonist. The AhR pathway is a critical regulator of xenobiotic metabolism, involving the expression of cytochrome P450 enzymes (Phase I) and other detoxification enzymes (Phase II).

Mechanism of Action:

-

Ligand Binding: In the cytoplasm, the inactive AhR is part of a protein complex including two molecules of Heat Shock Protein 90 (Hsp90), AhR-interacting protein (AIP), and p23.[12] The binding of a ligand like ICZ induces a conformational change.

-

Nuclear Translocation: The ligand-bound AhR complex translocates into the nucleus.

-

Dimerization: Inside the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).

-

DNA Binding: The AhR/ARNT heterodimer functions as a transcription factor, binding to specific DNA sequences known as Xenobiotic-Responsive Elements (XREs) located in the promoter regions of target genes.[12]

-

Gene Transcription: This binding initiates the transcription of numerous genes, including Phase I metabolizing enzymes like CYP1A1, CYP1A2, and CYP1B1, and Phase II enzymes like Glutathione-S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[12][13]

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. akjournals.com [akjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Influence of fermentation conditions on glucosinolates, this compound, and ascorbic acid content in white cabbage (Brassica oleracea var. capitata cv. Taler) cultivated in different seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Complex chemical signals dictate Ah receptor activation through the gut-lung axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indolo[3,2-b]carbazole: a dietary-derived factor that exhibits both antiestrogenic and estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Integrated Approach for the Comprehensive Characterization of Metabolites in Broccoli (Brassica oleracea var. Italica) by Liquid Chromatography High-Resolution Tandem Mass Spectrometry [mdpi.com]

- 11. food.actapol.net [food.actapol.net]

- 12. unimedizin-mainz.de [unimedizin-mainz.de]

- 13. Indole-3-Carbinol Enhances Alternative Activation of Macrophages via AHR Pathway and Glucose Transporter Regulation [mdpi.com]

Technical Guide to the Biosynthesis of Ascorbigen from Indole-3-Carbinol and Ascorbic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbigen (ABG) is a significant bioactive compound naturally occurring in Brassica vegetables such as broccoli, cabbage, and cauliflower.[1] It is formed from the conjugation of indole-3-carbinol (B1674136) (I3C), a breakdown product of the glucosinolate glucobrassicin (B1234704), and L-ascorbic acid (Vitamin C).[2][3] The formation of this compound is of particular interest due to its potential anticarcinogenic properties and its role in inducing detoxifying enzymes.[1][4] This document provides a detailed technical overview of the biosynthesis of this compound, presenting quantitative data, experimental protocols, and key reaction pathways to aid researchers in its synthesis, characterization, and application.

Biosynthesis and Chemical Reaction Mechanism

The formation of this compound is not a direct enzymatic synthesis but rather a spontaneous condensation reaction between indole-3-carbinol and L-ascorbic acid.[3] This reaction is primarily facilitated by acidic conditions.[5] In nature, the process is initiated when plant tissues are disrupted (e.g., by chewing or cutting), which allows the enzyme myrosinase to hydrolyze glucobrassicin into an unstable intermediate that subsequently releases indole-3-carbinol.[4] This newly formed I3C then reacts with the endogenous L-ascorbic acid present in the plant cells.[1]

The core chemical transformation involves the C-alkylation of ascorbic acid by an electrophilic intermediate derived from indole-3-carbinol under acidic conditions.[2] The reaction proceeds by the splitting of one molecule of water from one molecule of 3-hydroxymethylindole (I3C) and one molecule of ascorbic acid.[6]

Caption: Reaction pathway for the acid-catalyzed synthesis of this compound.

Factors Influencing this compound Synthesis and Stability

The yield and stability of this compound are critically dependent on environmental conditions, primarily pH and temperature.

-

pH: The formation of this compound is significantly enhanced with decreasing pH, making acidic environments optimal for its synthesis.[2] Conversely, indole-3-carbinol itself is unstable at low pH and can undergo self-condensation to form oligomeric products like 3,3'-diindolylmethane (B526164) (DIM).[4][7][8] this compound stability is also pH-dependent; it degrades in both acidic and alkaline mediums, releasing L-ascorbic acid in acidic conditions.[1]

-

Temperature: this compound is known to be labile at higher temperatures.[2] Thermal processing, such as boiling, can lead to significant losses of this compound, with degradation reaching up to 90% after 60 minutes.[5] L-ascorbic acid itself is also susceptible to thermal degradation, with its decomposition rate increasing at higher temperatures.[9][10]

Quantitative Data Summary

The following tables summarize quantitative data related to the synthesis of this compound and the stability of its precursor, L-ascorbic acid.

Table 1: Synthetic Conditions and Yield of this compound

| Reactants | Molar Ratio (Indole:Formaldehyde:Ascorbic Acid) | Conditions | Yield | Reference |

| Indole, Formaldehyde, L-Ascorbic Acid | ~1 : 2 : 2 | 0.05 M Citrate (B86180) Buffer (pH 4.0), 54°C, 7-8 hours, followed by extraction | 6,030 mg this compound from 10 g Indole | [6] |

| Indole-3-carbinol, L-Ascorbic Acid | Not specified | Mild acidic conditions | Gram amounts sufficient for testing | [2] |

Table 2: Stability of L-Ascorbic Acid and this compound under Various Conditions

| Compound | Condition | Observation | Reference |

| L-Ascorbic Acid | Aqueous solution, pH 3 | Most stable | [11] |

| L-Ascorbic Acid | Aqueous solution, pH 5 | Oxidation rate increases by a factor of 2 compared to pH 3 | [11] |

| L-Ascorbic Acid | Aqueous solution, pH 7-8 | Rapid decomposition observed | [9] |

| This compound | Boiling (in fermented cabbage) | 30% loss after 10 minutes; 90% loss after 60 minutes | [5] |

| This compound | Acidic Medium | Degradation causes release of L-ascorbic acid | [1] |

| This compound | Alkaline Medium | Degradation forms 1-deoxy-1-(3-indolyl)-α-L-sorbopyranose and -tagatopyranose | [1] |

Experimental Protocols

Protocol for Chemical Synthesis of this compound

This protocol is adapted from the method described by Kiesvaara and Virtanen.[6] This method generates indole-3-carbinol in situ from indole and formaldehyde.

Materials:

-

Indole (10 g, ~0.085 mole)

-

L-Ascorbic acid (30 g, ~0.170 mole)

-

Formaldehyde (5.1 g, ~0.170 mole)

-

Citrate buffer (400 ml, 0.05 M, pH 4.0)

-

Ethyl ether

-

Ethyl acetate (B1210297) (freshly distilled)

Procedure:

-

Combine indole, L-ascorbic acid, formaldehyde, and the citrate buffer in a suitable reaction vessel.

-

Heat the mixture in a water bath to 54°C with continuous stirring for 7-8 hours.

-

After the reaction period, cool the mixture to room temperature.

-

Filter the mixture to remove any solid precipitates.

-

Extract the filtrate sequentially with ethyl ether (3 x 200 ml) to remove unreacted indole and other nonpolar impurities.

-

Subsequently, extract the aqueous phase with freshly distilled ethyl acetate (5-6 x 500 ml) to isolate the this compound.

-

Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to obtain the crude this compound product.

-

Dry the residue thoroughly in a vacuum desiccator. The resulting product can be further purified if necessary.

Analytical Methods for Quantification

Accurate quantification of this compound requires robust analytical techniques due to its instability.[12]

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC system is a common and reliable method for the separation and quantification of this compound and its analogs.[2][12] This method can also be used to determine the precursors, glucobrassicin and L-ascorbic acid, in biological samples.[12]

-

Overpressured-Layer Chromatography (OPLC): OPLC has been described as a simple and efficient method for the separation and determination of this compound in Brassica vegetables.[12]

-

Spectrophotometry: While this compound itself can be analyzed by UV-Vis spectroscopy, this method may lack the specificity of chromatographic techniques, especially in complex mixtures.[13] UV spectrophotometry is a simple and widely used method for the determination of its precursor, ascorbic acid.[14]

Caption: A typical experimental workflow for this compound synthesis and analysis.

Conclusion

The biosynthesis of this compound from indole-3-carbinol and L-ascorbic acid is a straightforward acid-catalyzed condensation reaction. Successful synthesis and isolation require careful control of pH and temperature to maximize yield and minimize degradation of both the precursors and the final product. The protocols and data presented in this guide offer a comprehensive foundation for researchers working on the synthesis, analysis, and application of this promising bioactive compound. The development of stabilized formulations and optimized reaction conditions remains a key area for future research to fully exploit the therapeutic potential of this compound.

References

- 1. This compound: chemistry, occurrence, and biologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Structure elucidation of acid reaction products of indole-3-carbinol: detection in vivo and enzyme induction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. sysrevpharm.org [sysrevpharm.org]

- 11. Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. rfppl.co.in [rfppl.co.in]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Ascorbigen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbigen, a naturally occurring compound found in Brassica vegetables such as cabbage, broccoli, and cauliflower, has garnered significant interest in the scientific community for its potential health benefits, including anticarcinogenic and immunomodulatory properties.[1] It is not present in intact plant tissues but is formed from the enzymatic hydrolysis of glucobrassicin (B1234704) to indole-3-carbinol, which then reacts with L-ascorbic acid (Vitamin C) upon tissue disruption.[2][3] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical methodologies for this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound is an indole-containing derivative of L-ascorbic acid.[1] Its systematic IUPAC name is (3S,3aR,6aS)-3,6,6a-trihydroxy-6-(1H-indol-3-ylmethyl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one.[4] The molecule is characterized by the fusion of an indole (B1671886) moiety with the lactone ring of ascorbic acid.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅NO₆ | [4] |

| Molecular Weight | 305.28 g/mol | [4] |

| IUPAC Name | (3S,3aR,6aS)-3,6,6a-trihydroxy-6-(1H-indol-3-ylmethyl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one | [4] |

| SMILES | C1--INVALID-LINK--(C(C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O">C@@HO | [4] |

This compound is known to be a labile compound, susceptible to degradation under acidic and alkaline conditions, as well as at elevated temperatures.[5] In acidic environments, such as gastric juice, it can release L-ascorbic acid and form methylideneindolenine.[2][3] Under more alkaline conditions, it can rearrange to form 1-deoxy-1-(3-indolyl)-alpha-L-sorbopyranose and 1-deoxy-1-(3-indolyl)-alpha-L-tagatopyranose.[2][3]

Stereochemistry of this compound

The stereochemistry of this compound is defined by the absolute configuration of the chiral centers inherited from its precursor, L-ascorbic acid. The IUPAC name, (3S,3aR,6aS)-3,6,6a-trihydroxy-6-(1H-indol-3-ylmethyl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one, specifies the precise spatial arrangement of the atoms.

The stereochemical integrity of the ascorbic acid moiety is crucial for the biological activity and stability of this compound. The Cahn-Ingold-Prelog priority rules are used to assign the R/S configuration to each chiral center.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of indole, formaldehyde (B43269), and L-ascorbic acid in a buffered solution.

Protocol:

-

Combine 10 g of indole (approximately 0.085 mole), 30 g of L-ascorbic acid (approximately 0.170 mole), and 5.1 g of formaldehyde (approximately 0.170 mole) in 400 ml of a 0.05 M citrate (B86180) buffer.[1]

-

Adjust the pH of the mixture to approximately 4.0.[1]

-

Heat the mixture on a water bath at 54°C with constant stirring for 7-8 hours.[1]

-

After cooling, filter the mixture.[1]

-

Extract the filtrate with ethyl ether (3 x 200 ml) to remove unreacted indole.[1]

-

Subsequently, extract the aqueous phase with freshly distilled ethyl acetate (B1210297) (5-6 x 500 ml) to isolate the this compound.[1]

-

Evaporate the combined ethyl acetate extracts to dryness. The residue can be further dried in a vacuum desiccator.[1]

Isolation from Brassica Vegetables

This compound is formed upon the disruption of plant tissues. The general procedure for its isolation involves extraction from homogenized plant material.

Protocol:

-

Homogenize fresh Brassica vegetable material (e.g., cabbage, broccoli) to facilitate the enzymatic reaction between glucobrassicin breakdown products and ascorbic acid.

-

The formation of this compound is pH-dependent, with increased formation at lower pH values.[5]

-

Extraction of the homogenized material with a suitable organic solvent, such as ethyl acetate, can be employed to isolate this compound.

-

Further purification can be achieved using chromatographic techniques like overpressured-layer chromatography or high-performance liquid chromatography (HPLC).[5]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of this compound.

-

Column: A reversed-phase column is typically used.

-

Mobile Phase: An isocratic or gradient system of methanol (B129727) and water is common.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the indole chromophore (around 280 nm) is suitable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound. Due to its instability, obtaining clean spectra can be challenging. It is recommended to use freshly prepared samples in a suitable deuterated solvent. The spectra will show characteristic signals for the indole and ascorbic acid moieties.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity. Electrospray ionization (ESI) is a common ionization technique for this molecule.

Signaling Pathway of this compound Degradation and Aryl Hydrocarbon (Ah) Receptor Activation

In the acidic environment of the stomach, this compound undergoes degradation.[6] One of the most significant transformation products is 5,11-dihydroindolo[3,2-b]-carbazole, a compound that has been shown to be a ligand for the Aryl Hydrocarbon (Ah) receptor.[5][6] The binding affinity of this product to the Ah receptor is notable, though lower than that of tetrachlorodibenzodioxin (TCDD).[5][6] Activation of the Ah receptor can lead to the modulation of P450 enzyme activities, which are involved in the metabolism of xenobiotics.[5][6]

References

- 1. scispace.com [scispace.com]

- 2. This compound: chemistry, occurrence, and biologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C15H15NO6 | CID 3081416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound and other indole-derived compounds from Brassica vegetables and their analogs as anticarcinogenic and immunomodulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of Ascorbigen

An In-depth Technical Guide on the Physical and Chemical Properties of Ascorbigen

Introduction

This compound (ABG) is a significant bioactive compound predominantly found in cruciferous vegetables of the Brassica genus, such as cabbage, broccoli, and cauliflower.[1][2] It is formed from the enzymatic hydrolysis of the glucosinolate glucobrassicin (B1234704), which releases indole-3-carbinol (B1674136) that subsequently reacts with L-ascorbic acid (Vitamin C).[1][3] As a natural indole (B1671886) derivative of ascorbic acid, this compound has garnered scientific interest for its potential anticarcinogenic and immunomodulating properties.[2][4] This document provides a comprehensive overview of the core physical and chemical properties of this compound, its stability, synthesis, and its role in biological pathways, intended for researchers and professionals in drug development.

Physical and Chemical Properties

This compound is an indolyl carbohydrate, structurally defined as a derivative of L-ascorbic acid substituted with an indol-3-ylmethyl group at position 3.[5] While it is often referred to as a single compound, recent analyses suggest that this compound can exist as a mixture of related compounds.[3]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅NO₆ | [5] |

| Molecular Weight | 305.28 g/mol | [5] |

| IUPAC Name | (3S,3aR,6aS)-3,6,6a-trihydroxy-6-(1H-indol-3-ylmethyl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one | [5] |

| CAS Number | 8075-98-7 | [5] |

| Appearance | Not explicitly detailed in provided results, but typically an off-white or yellowish solid. | |

| Solubility | Soluble in ethyl acetate (B1210297).[6] | [6] |

| Stability | Labile, especially at higher temperatures.[7] Shows enhanced stability in acidic medium (pH 4).[2][7] | [2][7] |

| UV-Vis Spectroscopy | Utilized for identification and quantification.[6][7] | [6][7] |

| Mass Spectrometry | Used for identification in conjunction with chromatography.[3][7] | [3][7] |

Chemical Stability and Degradation

This compound is a notably labile compound, and its stability is highly dependent on pH and temperature.[7]

-

pH Influence : The formation rate of this compound from its precursors increases with decreasing pH.[2][7] It exhibits its highest stability in acidic conditions, around pH 4.[2]

-

Temperature Influence : The compound is very unstable at higher temperatures, which is a critical factor during extraction and analysis.[7]

-

Degradation Pathways : The degradation products of this compound vary significantly with pH.

-

In acidic environments , such as gastric juice, this compound degrades to release L-ascorbic acid and form methylideneindolenine.[1][2] A key transformation product in acidic media is 5,11-dihydroindolo[3,2-b]-carbazole, a potent ligand for the Aryl Hydrocarbon Receptor (AhR).[4]

-

In more alkaline media , degradation leads to the formation of 1-deoxy-1-(3-indolyl)-alpha-L-sorbopyranose and 1-deoxy-1-(3-indolyl)-alpha-L-tagatopyranose.[1][2]

-

Caption: pH-dependent degradation pathways of this compound.

Experimental Protocols

Synthetic Preparation of this compound

A general method for the non-enzymatic synthesis of this compound has been described, providing a route to obtain the compound for research purposes.[6]

Principle: This method is based on the reaction of indole, formaldehyde (B43269) (which forms 3-hydroxymethylindole in situ), and L-ascorbic acid in a buffered aqueous solution.[6]

Methodology:

-

Reactant Mixture: Combine indole, L-ascorbic acid, and formaldehyde in a citrate (B86180) buffer (e.g., 0.05 M, pH ~4.0). A molar excess of ascorbic acid and formaldehyde to indole is typically used.[6]

-

Reaction Conditions: Heat the mixture on a water bath at approximately 54°C with constant stirring for several hours (e.g., 7-8 hours).[6]

-

Initial Filtration: After cooling, filter the reaction mixture to remove any solid impurities.

-

Solvent Extraction:

-

Perform an initial extraction of the filtrate with diethyl ether to remove nonpolar impurities.

-

Subsequently, perform multiple extractions with a more polar solvent, such as ethyl acetate, to isolate the this compound.[6]

-

-

Isolation: Evaporate the ethyl acetate fractions to dryness. The resulting residue is further dried under vacuum to yield crude this compound.[6]

-

Purification & Verification: Purity can be assessed using paper chromatography or HPLC, and the structure confirmed by UV-Vis spectroscopy and mass spectrometry.[6][7]

Caption: General workflow for the chemical synthesis of this compound.

Extraction from Brassica Vegetables

This compound is naturally present in cruciferous vegetables and can be extracted for analytical or preparative purposes.[2]

Principle: The process involves the disruption of plant tissue to allow the enzyme myrosinase to hydrolyze glucobrassicin. The resulting indole-3-carbinol spontaneously reacts with endogenous L-ascorbic acid to form this compound, which is then extracted with an organic solvent.[2]

Methodology:

-

Sample Preparation: Homogenize fresh Brassica vegetable tissue (e.g., cabbage, broccoli) to induce enzymatic activity.[2]

-

Extraction: Extract the homogenized plant material with a suitable organic solvent, such as ethyl acetate.[2] This step isolates this compound along with other lipophilic and semi-polar compounds.

-

Concentration: Concentrate the ethyl acetate extract under reduced pressure to remove the solvent.

-

Analysis and Quantification: The resulting extract can be analyzed to identify and quantify this compound. Overpressured-layer chromatography (OPLC) followed by identification using chromatographic retention data, UV spectral analysis, and mass spectrometry is an effective method.[3][7] Quantification has shown significant variation in this compound levels among different Brassica species, with broccoli often containing the highest amounts (e.g., up to 26.81 mg/kg).[3][7]

Biological Activity and Signaling Pathways

This compound's biological effects are largely mediated by its transformation products. The compound itself serves as a stable precursor that releases bioactive molecules under specific physiological conditions.

Formation from Glucobrassicin

The biosynthesis of this compound in plants is a multi-step process initiated by tissue damage.

-

Glucobrassicin Hydrolysis: In Brassica plants, glucobrassicin is a stable indole glucosinolate.[2] When the plant tissue is disrupted (e.g., by chewing or cutting), the enzyme myrosinase is released and hydrolyzes glucobrassicin.

-

Formation of Indole-3-Carbinol: This enzymatic action produces an unstable intermediate that quickly rearranges to form indole-3-carbinol (I3C).[2]

-

Reaction with Ascorbic Acid: In the presence of L-ascorbic acid, I3C undergoes a spontaneous reaction to form this compound.[1][2] This formation is dependent on pH and temperature.[2]

Metabolism and Aryl Hydrocarbon Receptor (AhR) Signaling

Upon ingestion, this compound travels to the stomach, where the acidic environment triggers its degradation.

-

Acid-Catalyzed Transformation: In the stomach, this compound transforms into several products, most notably 5,11-dihydroindolo[3,2-b]-carbazole (ICZ).[4]

-

AhR Activation: ICZ is a potent agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4] The binding affinity of ICZ to the AhR is significant, though lower than that of potent synthetic ligands like tetrachlorodibenzodioxin (TCDD).[4]

-

Induction of Detoxification Enzymes: The activation of the AhR signaling pathway leads to the induction of Phase I and Phase II detoxification enzymes, such as cytochrome P450s (e.g., CYP1A1).[1][4][8] This enzymatic induction is believed to be a key mechanism behind the anticarcinogenic effects attributed to diets rich in cruciferous vegetables.[1][4]

References

- 1. This compound: chemistry, occurrence, and biologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound and other indole-derived compounds from Brassica vegetables and their analogs as anticarcinogenic and immunomodulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C15H15NO6 | CID 3081416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound: chemistry, occurrence, and biologic properties. | Semantic Scholar [semanticscholar.org]

Ascorbigen Under Stress: A Technical Guide to its Degradation in Acidic and Alkaline Environments

For Immediate Release

A comprehensive technical guide detailing the degradation pathways and products of ascorbigen (ABG) under acidic and alkaline conditions has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the stability of this compound, a compound of interest for its potential health benefits, and offers detailed experimental protocols for its study.

This compound, a natural compound found in Brassica vegetables, is known for its biological activities, which are largely influenced by its stability and degradation products. This guide elucidates the chemical transformations this compound undergoes in varying pH environments, providing a critical knowledge base for its application in pharmaceuticals and nutraceuticals.

Degradation Profile of this compound

This compound exhibits distinct degradation patterns depending on the pH of its environment. In acidic conditions, it primarily hydrolyzes to L-ascorbic acid and indole-3-carbinol (B1674136) (I3C).[1] I3C is a highly reactive intermediate that subsequently undergoes self-condensation to form a variety of oligomeric products.[2][3] Conversely, in an alkaline medium, this compound rearranges to form different stable structures.[1][4]

Acidic Degradation Pathway

Under acidic conditions, the initial cleavage of this compound yields L-ascorbic acid and the electrophilic indole-3-carbinol. I3C then rapidly polymerizes into a complex mixture of compounds, with the most prominent being:

-

3,3'-Diindolylmethane (DIM): A dimeric product formed from the condensation of two I3C molecules.[3]

-

Linear and Cyclic Trimers and Tetramers: Including 5,6,11,12,17,18-hexahydrocyclonona[1,2-b:4,5-b':7,8-b"]tri-indole (CTI) and 2,3-bis[3-indolylmethyl]indole (BII).[2][5]

The formation of these condensation products is highly dependent on the pH, with the optimal yield for DIM and BII observed in the pH range of 4 to 5.[3]

Alkaline Degradation Pathway

In more alkaline environments, this compound undergoes an intramolecular rearrangement. This leads to the formation of two main products:

These compounds are structurally distinct from the products of acidic degradation and are generally more stable.

Quantitative Analysis of this compound Degradation

While qualitative identification of degradation products is well-established, quantitative data on the yields of these products under varying pH conditions is crucial for understanding the kinetics of this compound degradation. The following table summarizes the pH-dependent formation of major indole-3-carbinol condensation products, which are key markers of this compound's acidic degradation.

Table 1: pH-Dependent Formation of Indole-3-Carbinol (I3C) Condensation Products

| pH | 3,3'-Diindolylmethane (DIM) Yield | 2,3-bis[3-indolylmethyl]indole (BII) Yield | 5,6,11,12,17,18-hexahydrocyclonona[1,2-b:4,5-b':7,8-b"]tri-indole (CTI) Yield |

| < 4.0 | Lower | Lower | Higher |

| 4.0 - 5.0 | Highest | Highest | Not Detected |

| > 5.0 | Decreasing | Decreasing | Not Detected |

| Note: This table is a qualitative summary based on available literature. Precise quantitative yields may vary based on reaction conditions.[3] |

Experimental Protocols

A standardized workflow is essential for the reproducible analysis of this compound degradation. The following outlines a general experimental protocol for such studies.

Detailed Methodologies

1. pH Stability Study:

-

Objective: To determine the rate and extent of this compound degradation across a range of pH values.

-

Protocol:

-

Prepare a series of buffer solutions with pH values ranging from acidic (e.g., pH 2, 4, 6) to alkaline (e.g., pH 8, 10, 12).

-

Dissolve a known concentration of this compound in each buffer solution.

-

Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Immediately quench the reaction by neutralizing the pH or by adding a suitable solvent.

-

Analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and the formed degradation products.

-

2. Analytical Method for Acidic Degradation Products (I3C and its oligomers):

-

Technique: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a small percentage of formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at wavelengths such as 280 nm is suitable for indolic compounds. For more sensitive and specific detection and identification, LC-MS/MS is recommended.

-

3. Analytical Method for Alkaline Degradation Products:

-

Technique: While specific methods for the direct quantification of 1-deoxy-1-(3-indolyl)-alpha-L-sorbopyranose and 1-deoxy-1-(3-indolyl)-alpha-l-tagatopyranose are less commonly reported, HPLC with MS detection would be the method of choice for their analysis due to their chemical nature. Method development would involve optimizing chromatographic separation and MS parameters for these specific analytes.

This technical guide provides a foundational understanding of this compound's degradation chemistry. For researchers and drug development professionals, this information is paramount for formulating stable this compound-containing products and for predicting its metabolic fate in vivo. Further research is warranted to establish a more comprehensive quantitative profile of this compound's degradation across a wider range of conditions.

References

- 1. Vitamin C Degradation Products and Pathways in the Human Lens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of reaction parameters on self-degradation of L-ascorbic acid and self-degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Antioxidant Mechanisms of Ascorbigen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbigen (ABG), a natural compound formed from the condensation of L-ascorbic acid and indole-3-carbinol (B1674136), is predominantly found in Brassica vegetables. While its biological activities, including anticarcinogenic and immunomodulatory effects, are of significant interest, its role as an antioxidant has been a subject of detailed investigation. This technical guide provides an in-depth analysis of the in vitro antioxidant mechanisms of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying pathways and workflows. The evidence presented herein demonstrates that this compound's antioxidant capacity is multifaceted, involving both direct radical scavenging and cellular protective effects, with a pronounced efficacy against physiologically relevant reactive oxygen species.

Direct Radical Scavenging Activity

This compound's ability to directly neutralize free radicals has been evaluated using various in vitro assays. The results indicate a selective reactivity profile, with a notable potency against the ABTS radical cation, while showing minimal to no activity against DPPH and galvinoxyl radicals.

Quantitative Data Summary

The following table summarizes the quantitative data from key in vitro antioxidant assays performed on this compound, with comparisons to standard antioxidants like Ascorbic Acid and Trolox.

| Assay Type | Radical Species | This compound Activity | Key Findings | Reference |

| ABTS Radical Cation Scavenging Assay | ABTS•+ | Stronger activity than ascorbic acid.[1][2] | The reaction is slow and continuous, with one mole of this compound scavenging approximately 3.5 moles of ABTS•+ in 120 minutes.[1] The indole (B1671886) moiety is responsible for the scavenging activity.[1][2] | [1][2] |

| DPPH Radical Scavenging Assay | DPPH• | No significant activity.[1][3][4] | This compound shows little to no scavenging activity towards the 2,2-diphenyl-1-picrylhydrazyl free radical.[3][4] | [1][3][4] |

| Galvinoxyl Radical Scavenging Assay | Galvinoxyl Radical | No activity.[1] | - | [1] |

| Superoxide (B77818) Anion Radical Scavenging | O2•− | No scavenging activity.[3][4] | Electron spin resonance and spin trapping experiments confirmed the lack of superoxide scavenging.[3][4] | [3][4] |

| Oxygen Radical Absorbance Capacity (ORAC) Assay | Peroxyl Radicals (AAPH-derived) | Much stronger antioxidant activity than ascorbic acid and Trolox.[1] | This compound provides slow but long-lasting partial inhibition of fluorescein (B123965) decay.[1] | [1] |

| Oxidative Hemolysis Inhibition Assay (OxHLIA) | Peroxyl Radicals (AAPH-derived) | Far superior inhibitory effect on hemolysis compared to ascorbic acid and Trolox.[1] | - | [1] |

| Ferric Reducing Ability of Plasma (FRAP) Assay | Fe³⁺ | Little activity.[3][4] | Similar to the DPPH assay, this compound shows low ferric reducing ability.[3][4] | [3][4] |

Mechanism of ABTS Radical Scavenging

The primary mechanism for this compound's direct radical scavenging activity involves its indole moiety. In the presence of the ABTS radical cation (ABTS•+), the indole ring of this compound donates an electron, leading to the formation of indole-3-aldehyde as a stable end product.[1][2] This reaction is distinct from the antioxidant activity of the ascorbic acid portion of the molecule.

Caption: this compound's ABTS radical scavenging mechanism.

Cellular Antioxidant Effects

Beyond direct radical scavenging, this compound exhibits significant protective effects in cell-based assays, suggesting mechanisms that bolster the endogenous antioxidant defenses of cells.

Inhibition of Lipid Peroxidation

In cultured human keratinocytes (HaCaT cells), this compound effectively counteracts tert-butylhydroperoxide-induced cytotoxicity by inhibiting lipid peroxidation.[3][4][5] This is a crucial finding, as ascorbic acid alone does not demonstrate this protective effect in the same experimental setup.[3][4] This indicates that this compound's protective mechanism within a cellular context is more complex than simple radical scavenging.

Potential Involvement of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[6][7] Activation of the Nrf2 pathway is a common mechanism by which phytochemicals exert their indirect antioxidant effects.[8][9][10] While direct evidence for this compound as a potent Nrf2 activator is still emerging, its indole-3-carbinol component is a known modulator of this pathway. It is plausible that this compound, or its metabolites, could activate Nrf2, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[8][9]

Caption: Proposed Nrf2 signaling pathway activation by this compound.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays discussed in this guide.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol (B145695) or methanol.[11]

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., ethanol) to prepare various concentrations.

-

Reaction Mixture: Add 0.5 mL of the this compound solution to 0.5 mL of the DPPH solution.[11]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[11][12]

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[11][12]

-

Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.[13]

Caption: Experimental workflow for the DPPH assay.

ABTS Radical Cation Scavenging Assay

This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation.

-

Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[14] Dilute the stock solution with a suitable buffer (e.g., 50 mM citrate (B86180) buffer, pH 6) to an absorbance of 0.70 ± 0.02 at 734 nm.[1][15]

-

Sample Preparation: Prepare solutions of this compound at various concentrations in the same buffer.

-

Reaction Mixture: Add a specific volume of the this compound solution (e.g., 1 mL) to a defined volume of the ABTS•+ solution (e.g., 1 mL).[14]

-

Incubation: Allow the reaction to proceed for a set time (e.g., up to 120 minutes) at room temperature.[1]

-

Measurement: Record the decrease in absorbance at 734 nm.[1][15]

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

Caption: Experimental workflow for the ABTS assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.[16] The reagent should be freshly prepared and warmed to 37°C.

-

Sample Preparation: Prepare this compound solutions in a suitable solvent.

-

Reaction Mixture: Add a small volume of the sample (e.g., 10 µL) to the FRAP working solution (e.g., 220 µL).[17][18]

-

Incubation: Incubate the mixture for a specified time (e.g., 4 minutes) at 37°C.[17]

-

Measurement: Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.[17][18]

-

Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known concentration of FeSO₄·7H₂O.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Antioxidative properties of this compound in using multiple antioxidant assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Free radical scavenging and antioxidant activity of this compound versus ascorbic acid: studies in vitro and in cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 7. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. iomcworld.com [iomcworld.com]

- 14. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. researchgate.net [researchgate.net]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. cosmobiousa.com [cosmobiousa.com]

Ascorbigen as an Immunomodulating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ascorbigen (ABG), a natural compound formed from the breakdown of glucobrassicin (B1234704) in Brassica vegetables, is emerging as a significant immunomodulatory agent.[1][2] While historically recognized for its association with ascorbic acid, its immunomodulatory functions appear distinct and are largely mediated through the aryl hydrocarbon receptor (AhR) signaling pathway.[3] This technical guide provides an in-depth analysis of this compound's mechanisms of action, its effects on various immune cell populations, and the underlying signaling pathways. It consolidates available quantitative data, details relevant experimental methodologies, and presents visual diagrams of key biological processes to support further research and drug development efforts.

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Pathway

The primary mechanism by which this compound exerts its immunomodulatory effects is through its function as a ligand for the Aryl Hydrocarbon Receptor (AhR).[3] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses by sensing a wide array of environmental and dietary compounds.[3][4]

Upon entering the cell, this compound binds to the cytosolic AhR, which is part of a complex with heat shock protein 90 (Hsp90) and other co-chaperones.[5][6] Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus. In the nucleus, AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, initiating their transcription.[5][6]

Key target genes of the AhR pathway involved in immunomodulation include those encoding for xenobiotic-metabolizing enzymes like Cytochrome P450 1A1 (CYP1A1) and cytokines such as Interleukin-10 (IL-10).[5][7] The induction of IL-10 is a critical outcome of this compound-mediated AhR activation, contributing significantly to its anti-inflammatory properties.[8][9]

Immunomodulatory Effects on Immune Cells

This compound, through its interaction with the AhR and potentially other mechanisms related to its ascorbic acid moiety, modulates the function of both innate and adaptive immune cells.

T Lymphocytes

This compound's precursor, ascorbic acid, has demonstrated significant effects on T-cell maturation and function. It is essential for the development of progenitor cells into functional T-lymphocytes.[10][11] Specifically, it enhances the selection of functional T-cell receptors (TCRαβ) and upregulates genes crucial for T-cell signaling, such as ZAP70 and the co-receptor CD8.[10][12] While direct quantitative data for this compound is limited, the known release of ascorbic acid under physiological conditions suggests a potential role in these processes.[1] Furthermore, AhR activation is known to control the differentiation and activity of specific T-cell subpopulations.[3]

Dendritic Cells (DCs)

Dendritic cells are potent antigen-presenting cells (APCs) critical for initiating T-cell responses.[13] Ascorbic acid has been shown to improve the immunogenic properties of DCs.[14] It enhances the activation of genes involved in the immune response, partly through DNA demethylation, and boosts the ability of DCs to stimulate antigen-specific T-cell proliferation.[14][15] Treatment with ascorbic acid can also upregulate the expression of co-stimulatory molecules like CD80 and CD86, as well as MHC class II molecules, which are crucial for effective antigen presentation.[16] Given this compound's structure, it may influence DC function through both AhR-dependent and ascorbic acid-related pathways.

Cytokine Profile Modulation

A key aspect of this compound's immunomodulatory role is its ability to alter cytokine production, generally shifting the balance from a pro-inflammatory to an anti-inflammatory state.

-

Anti-Inflammatory Cytokines: The most significant effect is the upregulation of IL-10, a potent anti-inflammatory cytokine that limits excessive immune responses.[9][17][18] This is a direct consequence of AhR activation.[8]

-

Pro-Inflammatory Cytokines: Studies on related compounds like ascorbic acid show a downregulation of pro-inflammatory cytokines. Incubation of peripheral blood lymphocytes with ascorbic acid decreased the production of TNF-α and IFN-γ.[19]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound's precursor, ascorbic acid, on immune cell functions. These serve as a proxy until more direct quantitative studies on this compound are available.

Table 1: Effect of Ascorbic Acid on T-Cell Cytokine Production

| Cytokine | Cell Type | Treatment | Concentration | Result | Reference |

|---|---|---|---|---|---|

| IL-17A, IL-17F, IL-22 | Human CD4+ T cells | Ascorbate | 100 µM | >50% reduction in secretion | [20] |

| TNF-α, IFN-γ | Human PBLs | Ascorbic Acid | Not specified | Decreased production | [19] |

| IL-10 | Human PBLs | Ascorbic Acid | Not specified | Increased production | [19] |

| IL-6, IL-12, TNF-α | Mouse Splenocytes | L-Ascorbic Acid | Not specified | Significant downregulation | [21] |

| IL-4, IL-10 | Mouse Splenocytes | L-Ascorbic Acid | Not specified | Upregulation at 72h |[21] |

Table 2: Effect of Ascorbic Acid on Cell Proliferation and Viability

| Cell Type | Treatment | Concentration | Result | Reference |

|---|---|---|---|---|

| Human Cancer Cell Lines | Ascorbic Acid | 0.6 - 2 mM | Cell proliferation arrest or cellular death | [22] |

| Human γδ T cells | Vitamin C | Not specified | Increased proliferation of purified cells | [23] |

| Human γδ T cells | Vitamin C | Not specified | Reduced apoptosis during primary stimulation |[23] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's effects. Below are outlines of key experimental protocols adapted from studies on related compounds.

In Vitro T-Cell Cytokine Production Assay

This protocol is designed to measure the effect of a test compound (e.g., this compound) on cytokine secretion from T-cells.

-

Cell Isolation: Isolate CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

-

Cell Culture: Culture the purified CD4+ T cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and T-cell activators (e.g., anti-CD3/CD28 beads).

-

Treatment: Add this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) to the cell cultures. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of various cytokines (e.g., IL-10, IFN-γ, IL-17A) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[20]

-

Data Analysis: Analyze the cytokine concentrations relative to the vehicle control to determine the dose-dependent effect of this compound.

Dendritic Cell Maturation and Activation Assay

This protocol assesses the impact of this compound on the maturation and function of dendritic cells.

-

DC Generation: Isolate monocytes from PBMCs and differentiate them into immature DCs (iDCs) by culturing them for 5-7 days with GM-CSF and IL-4.

-

Treatment: Treat the iDCs with various concentrations of this compound for a predetermined time (e.g., 24 hours).

-

Maturation Induction: Induce DC maturation by adding a stimulant such as Lipopolysaccharide (LPS) for another 24 hours.

-

Phenotypic Analysis: Harvest the cells and stain them with fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD86, CD83, HLA-DR). Analyze the expression levels using flow cytometry.

-

Functional Analysis (Mixed Lymphocyte Reaction): Co-culture the treated DCs with allogeneic naive T-cells. Measure T-cell proliferation after 3-5 days using a proliferation assay (e.g., CFSE dilution by flow cytometry).

-

Cytokine Analysis: Measure cytokine levels (e.g., IL-12, IL-10) in the supernatant from the DC culture or the co-culture using ELISA.[24]

Conclusion and Future Directions

This compound demonstrates significant potential as an immunomodulating agent, primarily through the activation of the Aryl Hydrocarbon Receptor and the subsequent induction of anti-inflammatory pathways, such as IL-10 production. Its ability to modulate T-cell and dendritic cell function further underscores its therapeutic potential for inflammatory and autoimmune disorders.

Future research should focus on:

-

Direct Quantitative Studies: Conducting dose-response studies specifically with this compound to quantify its effects on cytokine profiles and immune cell proliferation.

-

In Vivo Validation: Translating the in vitro findings into animal models of autoimmune and inflammatory diseases to assess efficacy and safety.

-

Bioavailability and Metabolism: Investigating the pharmacokinetics and bioavailability of this compound to determine effective in vivo concentrations.[2]

-

Synergistic Effects: Exploring potential synergistic effects of this compound with other immunomodulatory drugs.

This guide provides a foundational framework for researchers and drug developers to explore the immunomodulatory properties of this compound, paving the way for novel therapeutic strategies.

References

- 1. This compound: chemistry, occurrence, and biologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aryl Hydrocarbon Receptor Control of Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. Antioxidant Functions of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Molecular switches for regulating the differentiation of inflammatory and IL-10-producing anti-inflammatory T-helper cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The multifaceted nature of IL-10: regulation, role in immunological homeostasis and its relevance to cancer, COVID-19 and post-COVID conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vitamin C Promotes Maturation of T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vitamin C promotes maturation of T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impact of vitamin C on the development, differentiation and functional properties of T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of dendritic cell immune functions by plant components - PMC [pmc.ncbi.nlm.nih.gov]

- 14. drugtargetreview.com [drugtargetreview.com]

- 15. Vitamin C enhances NF-κB-driven epigenomic reprogramming and boosts the immunogenic properties of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Vitamin C Up-regulates Expression of CD80, CD86 and MHC Class II on Dendritic Cell Line, DC-1 Via the Activation of p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. The multifaceted nature of IL-10: regulation, role in immunological homeostasis and its relevance to cancer, COVID-19 and post-COVID conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Vitamin C and Immune Function - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. [PDF] Effects of L-ascorbic acid on the production of pro-inflammatory and anti-inflammatory cytokines in C57BL/6 mouse splenocytes | Semantic Scholar [semanticscholar.org]

- 22. Antiproliferative Effect of Ascorbic Acid Is Associated with the Inhibition of Genes Necessary to Cell Cycle Progression | PLOS One [journals.plos.org]

- 23. Vitamin C promotes the proliferation and effector functions of human γδ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

The Anticarcinogenic Potential of Ascorbigen: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbigen (ABG), a natural compound formed from the condensation of L-ascorbic acid and indole-3-carbinol (B1674136) (I3C), has garnered attention for its potential anticarcinogenic properties. Found in Brassica vegetables, this compound is considered a significant dietary indole. Its biological activity is primarily attributed to its in vivo hydrolysis to I3C and L-ascorbic acid, with I3C and its metabolites, such as 3,3'-diindolylmethane (B526164) (DIM) and indolo[3,2-b]carbazole (B1211750) (ICZ), being the principal mediators of its anticancer effects. This technical guide provides a comprehensive overview of the current understanding of this compound's anticarcinogenic mechanisms, focusing on its role in modulating critical signaling pathways, including the Aryl Hydrocarbon Receptor (AhR) pathway, and its impact on cellular processes like apoptosis and cell cycle regulation. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of key pathways and workflows to support further research and drug development efforts in this area.

Introduction

Cruciferous vegetables have long been associated with a reduced risk of developing various cancers. This protective effect is largely attributed to the presence of glucosinolates and their breakdown products. This compound is one such product, formed when glucobrassicin (B1234704) is hydrolyzed to indole-3-carbinol, which then reacts with L-ascorbic acid.[1] While this compound itself may possess some biological activity, its primary role in cancer prevention is believed to be that of a prodrug, delivering I3C to the body.[1] This guide will delve into the mechanisms through which this compound and its metabolites exert their potential anticarcinogenic effects.

Mechanisms of Action

The anticarcinogenic activity of this compound is multifaceted and largely mirrors that of its principal metabolite, indole-3-carbinol. The key mechanisms include:

-

Modulation of Xenobiotic-Metabolizing Enzymes: this compound, through its metabolite ICZ, is a potent activator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[2] Activation of AhR leads to the induction of Phase I enzymes, such as cytochrome P450 1A1 (CYP1A1), and Phase II detoxification enzymes, like NADPH:quinone oxidoreductase 1 (NQO1).[3][4] This enhanced metabolic activity can lead to the detoxification of potential carcinogens.

-